molecular formula C15H12F2N4O2 B459323 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459323
M. Wt: 318.28g/mol
InChI Key: CIVLJWDUSPNRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring, along with various functional groups such as amino, difluorophenyl, methoxymethyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, 2,4-difluorobenzaldehyde, and malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or water, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluorophenyl group, in particular, enhances its potential as a therapeutic agent due to its ability to interact with biological targets more effectively .

Properties

Molecular Formula

C15H12F2N4O2

Molecular Weight

318.28g/mol

IUPAC Name

6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H12F2N4O2/c1-22-6-11-13-12(8-3-2-7(16)4-10(8)17)9(5-18)14(19)23-15(13)21-20-11/h2-4,12H,6,19H2,1H3,(H,20,21)

InChI Key

CIVLJWDUSPNRGV-UHFFFAOYSA-N

SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)F)F

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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